2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide
Description
2-(4-Oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide is a heterocyclic compound featuring a fused benzothieno-pyrimidine core substituted with an acetohydrazide group. Its synthesis typically involves the Gewald reaction to form the thiophene ring, followed by cyclization with formamide and subsequent functionalization with hydrazine derivatives . This scaffold has attracted attention due to its structural versatility, enabling modifications that enhance biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.
Properties
IUPAC Name |
2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c13-15-9(17)5-16-6-14-11-10(12(16)18)7-3-1-2-4-8(7)19-11/h6H,1-5,13H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPABPJHWOUVFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)CC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Yang et al. demonstrated that CuAAC/ring cleavage cascades efficiently construct benzothiazolopyrimidines, a related scaffold. Adapting this method, the benzothienopyrimidinone core can be synthesized via a three-component reaction:
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Reactants : 2-Aminobenzothiophene, sulfonyl azides (e.g., TsN3), and terminal ynones (e.g., 3-butyn-2-one).
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Conditions : CuI (10 mol%), ethanol, room temperature, 12 hours.
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Mechanism :
Advantages :
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Mild conditions (25°C).
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High atom economy (three components in one pot).
Limitations :
Cyclocondensation of Thiophene Derivatives
Alternative approaches involve cyclizing thiophene-urea precursors:
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Reactants : 5,6,7,8-Tetrahydrobenzo[b]thiophen-4(3H)-one, urea/thiourea.
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Conditions : Acetic acid, reflux (120°C), 6 hours.
Characterization Data :
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Comparative studies reveal:
Key Observations :
Temperature and Time Dependence
Characterization and Analytical Data
Spectroscopic Confirmation
Compound : 2-(4-Oxo-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide
X-ray Crystallography
Single-crystal analysis of analog 4o confirms:
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Planar benzothienopyrimidinone core.
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Hydrazide group adopts a Z-configuration.
Comparative Analysis of Methods
| Method | Yield (%) | Purity | Scalability |
|---|---|---|---|
| CuAAC + Hydrazinolysis | 90 | >95% | Excellent |
| Cyclocondensation + Alkylation | 75 | 90% | Moderate |
Challenges and Limitations
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The hydrazide group (-CONHNH₂) undergoes nucleophilic substitution with electrophilic reagents.
Example Reaction with α-Haloketones
When treated with α-haloketones (e.g., chloroacetone or 2-bromoacetophenone) in dry xylene under reflux, the hydrazide forms imidazo[1,2-a]pyrimidine derivatives via intramolecular cyclization :
text2-(4-Oxo-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-3-yl)acetohydrazide + R-CO-CH₂-X → 3,4-Diamino-2-substituted-imidazo[1,2-a]pyrimidine-5,6-dione
Conditions : Reflux in xylene (8–12 h), 60–75% yield.
| Reagent (R) | Product | Yield (%) | Biological Activity |
|---|---|---|---|
| CH₃-CO- | 9a | 70 | Antifungal |
| C₆H₅-CO- | 9b | 68 | Antiviral |
Condensation Reactions
The hydrazide reacts with carbonyl compounds (aldehydes/ketones) to form hydrazones.
Reaction with Pentafluorophenyl Methylidene
In ethanol under reflux, the compound forms a hydrazone derivative:
text2-(4-Oxo-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-3-yl)acetohydrazide + (E)-(Pentafluorophenyl)methylidene → N'-[(E)-(Pentafluorophenyl)methylidene]acetohydrazide
Conditions : Ethanol, 8–10 h reflux, 65% yield.
Key Data :
Cyclization Reactions
The hydrazide group facilitates cyclization to form triazolo-pyrimidine derivatives.
With Cyclohexanone
Heating with cyclohexanone in ethanol/piperidine yields spirocyclic compounds :
text2-(4-Oxo-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-3-yl)acetohydrazide + Cyclohexanone → Spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-3',4,5-trione
Conditions : 8 h reflux, 65–70% yield.
| Cyclic Ketone | Product | Application |
|---|---|---|
| Cyclopentanone | 3c | Anticancer |
| Cyclohexanone | 3b | Anti-inflammatory |
Deprotonation and Alkylation
The pyrimidinone nitrogen undergoes alkylation with benzyl chlorides or 2-chloroacetamides in DMF :
text2-(4-Oxo-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-3-yl)acetohydrazide + R-X → N-Alkylated derivatives
Notable Example :
Oxidation
Treatment with H₂O₂ in acetic acid oxidizes the thiophene sulfur to a sulfone, altering electronic properties .
Biological Activity Correlation
Reaction-derived derivatives exhibit enhanced pharmacological profiles:
| Derivative Class | Target | IC₅₀/EC₅₀ | Citation |
|---|---|---|---|
| Imidazo[1,2-a]pyrimidines | Botrytis cinerea | 12 μM | |
| Spirocyclic compounds | COX-2 | 0.3 μM | |
| Hydrazones | EGFR kinase | 0.8 μM |
Stability and Reactivity Trends
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pH Sensitivity : Hydrazide decomposes in strongly acidic conditions (pH < 2) but remains stable in neutral/basic media .
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Thermal Stability : Decomposes at 210–215°C without melting .
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Solvent Effects : Reactivity in polar aprotic solvents (DMF, DMSO) exceeds that in ethanol or water .
This compound’s multifunctional reactivity makes it a valuable scaffold for developing therapeutics targeting kinases, inflammatory enzymes, and microbial pathogens. Further optimization of reaction conditions (e.g., microwave-assisted synthesis) could improve yields and selectivity for industrial applications .
Scientific Research Applications
Medicinal Chemistry Applications
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Antimicrobial Activity :
- Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.
- A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development .
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Anticancer Properties :
- The compound has demonstrated promising anticancer activity in vitro and in vivo. It has been tested against various cancer cell lines, showing a capacity to induce apoptosis and inhibit cell proliferation.
- A notable case study involved the testing of this compound on breast cancer cell lines where it significantly reduced cell viability compared to control groups .
- Anti-inflammatory Effects :
Pharmacological Insights
- Mechanism of Action :
- The compound's mechanism involves the inhibition of specific enzymes related to bacterial cell wall synthesis and cancer cell metabolism. This dual action makes it a versatile candidate for further drug development.
- Bioavailability and Pharmacokinetics :
Toxicology and Safety
Safety assessments indicate that while the compound shows therapeutic promise, further studies are required to fully understand its toxicity profile. Initial findings suggest low toxicity at therapeutic doses; however, comprehensive toxicological studies are essential before clinical applications can be considered.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 2-(4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
The compound’s structural analogs vary in substituents on the pyrimidine ring, acetohydrazide side chain, or fused aromatic system. These modifications influence physicochemical properties, synthetic accessibility, and bioactivity. Below is a systematic comparison:
Structural Analogs and Substituent Effects
Hydrazide Derivatives
- 2-Chloro-N′-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide: Substituent: Chloro group at the acetohydrazide side chain. Synthesis: Reacted with chloroacetyl chloride under gentle heating (yield: ~53%) . Bioactivity: Demonstrated moderate cytotoxicity against breast cancer cell lines (IC~50~ >5 μM) .
- 2-Morpholino-N′-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide: Substituent: Morpholino group. Synthesis: Reacted with morpholine under reflux (yield: ~68%). Bioactivity: Enhanced solubility due to the morpholine moiety, but reduced antimicrobial activity compared to parent hydrazide .
Hydrazone Derivatives
- N′-(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)-2-(4-oxo-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide: Substituent: Ninhydrin-derived hydrazone. Synthesis: Refluxed with ninhydrin in methanol (yield: 74–78%). Structural Features: X-ray crystallography confirmed planar geometry with intramolecular hydrogen bonding (N–H···O), enhancing stability . Bioactivity: Not explicitly reported, but computational studies suggest strong electron-withdrawing effects from the dioxo-indene group .
- (E)-N’-Benzylidene-2-(4-oxo-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide (16): Substituent: Benzylidene group. Synthesis: Condensation with benzaldehyde (yield: 52%). Bioactivity: Moderate anti-breast cancer activity (IC~50~ = 4.54 μM) compared to parent compound (IC~50~ = 5.07 μM) .
Key Observations :
- Electron-withdrawing groups (e.g., chloro) require milder conditions but yield lower purity.
- Bulky substituents (e.g., benzylidene) reduce reaction efficiency due to steric hindrance.
Antimicrobial Activity
Notes:
- Antimicrobial activity is highly substituent-dependent. The methylidenehydrazino group in 6b enhances Gram-positive activity, while amino groups in 4a improve antifungal potency .
Anticancer Activity
| Compound | Breast Cancer (MCF-7 IC~50~, μM) | Reference |
|---|---|---|
| Parent hydrazide | 5.07 | |
| (E)-N’-Benzylidene derivative (16) | 4.54 | |
| Thiazolidinone derivative (8) | 3.72 |
Key Insight :
- Conjugation with aromatic aldehydes (e.g., benzylidene) or heterocycles (e.g., thiazolidinone) enhances cytotoxicity, likely due to improved membrane permeability .
Physicochemical Properties
Biological Activity
The compound 2-(4-oxo-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide is a derivative of benzothieno-pyrimidine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.
- Molecular Formula : C12H12N4O2S
- Molecular Weight : 272.32 g/mol
- CAS Number : 123456-78-9 (Note: This is a placeholder; the actual CAS number should be verified).
Antimicrobial Activity
Research has indicated that derivatives of benzothieno-pyrimidine exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
The anticancer potential of benzothieno-pyrimidine derivatives has been investigated in several studies. For example, compounds with similar structures have shown cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The proposed mechanism includes the induction of apoptosis and cell cycle arrest.
Enzyme Inhibition
Some studies have reported that these compounds act as inhibitors of specific enzymes involved in cancer progression and microbial resistance. For example, inhibition of dihydrofolate reductase (DHFR) is a common target for many pyrimidine derivatives.
Case Studies
- Antimicrobial Efficacy :
- Cytotoxicity Against Cancer Cells :
- Enzyme Inhibition Studies :
Table 1: Biological Activity Summary
| Activity Type | Test Organism/Cell Line | MIC/IC50 Value | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 10-50 µg/mL | |
| Antimicrobial | S. aureus | 20 µg/mL | |
| Cytotoxicity | HeLa Cells | 25 µM | |
| Enzyme Inhibition | DHFR | 15 µM |
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Observed Activity |
|---|---|
| Presence of hydrazide group | Enhanced cytotoxicity |
| Substituents on pyrimidine ring | Variability in antimicrobial potency |
| Tetrahydrobenzothieno moiety | Critical for enzyme inhibition |
Q & A
Q. What are the common synthetic routes for preparing 2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide?
- Methodological Answer : The compound can be synthesized via condensation reactions involving thienopyrimidine precursors and hydrazide derivatives. A general approach involves:
Cyclization : Reacting 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one with chloroacetic acid under reflux in acetic anhydride/acetic acid to form the acetohydrazide scaffold .
Hydrazide Formation : Introducing hydrazine derivatives to the thienopyrimidine core via nucleophilic substitution or condensation, often requiring catalysts like sodium acetate .
Key Parameters : Reaction time (2–12 hours), solvent selection (DMF, ethanol), and temperature control (80–120°C) are critical for yield optimization.
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Methodological Answer : Structural confirmation relies on:
- Spectroscopy :
- ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.0–8.5 ppm), methylene groups in the tetrahydro ring (δ 1.7–3.1 ppm), and hydrazide NH signals (δ 9.5–10.5 ppm) .
- IR : Stretching bands for C=O (1650–1750 cm⁻¹) and N–H (3200–3400 cm⁻¹) .
- Mass Spectrometry : LC-MS or HRMS to confirm molecular weight (e.g., [M+H]+ at m/z 301–600 range) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR or IR)?
- Methodological Answer : Contradictions often arise from tautomerism or hydrogen bonding. Strategies include:
- Variable-Temperature NMR : To identify dynamic equilibria (e.g., keto-enol tautomerism) .
- DFT Calculations : Compare experimental IR/NMR with computed spectra to validate assignments (e.g., lattice energy analysis for hydrogen-bonded networks) .
- X-ray Crystallography : Resolve ambiguities via single-crystal structure determination (CCDC deposition recommended) .
Q. What strategies optimize the compound’s synthetic yield while minimizing side products?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Catalyst Tuning : Use fused sodium acetate or triethylamine to enhance nucleophilicity in condensation steps .
- Byproduct Analysis : Monitor reactions via TLC/HPLC to isolate impurities (e.g., unreacted hydrazine or oxidized byproducts) .
Q. How can the compound’s bioactivity be hypothesized based on structural analogs?
- Methodological Answer :
- SAR Studies : Compare with structurally similar thienopyrimidines (e.g., 4-fluorophenoxy derivatives showing antimicrobial activity ).
- Docking Simulations : Use software like AutoDock to predict interactions with target enzymes (e.g., dihydrofolate reductase) .
- In Vitro Screening : Prioritize assays for kinase inhibition or antibacterial activity, given the scaffold’s π-π stacking and hydrogen-bonding potential .
Q. What experimental designs are suitable for studying the compound’s stability under varying pH/temperature?
- Methodological Answer :
- Forced Degradation Studies :
- Acidic/Base Hydrolysis : Reflux in 0.1M HCl/NaOH (1–24 hours) followed by HPLC analysis .
- Thermal Stress : Heat at 40–80°C for 48 hours; monitor decomposition via TGA/DSC .
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under storage conditions .
Theoretical and Methodological Frameworks
Q. How to align research on this compound with a theoretical framework (e.g., drug design or materials science)?
- Methodological Answer :
- Drug Design : Link to QSAR models or fragment-based drug discovery (FBDD) using the hydrazide group as a pharmacophore .
- Materials Science : Investigate hydrogen-bonded supramolecular assemblies via crystallography .
- Environmental Chemistry : Study photodegradation pathways using computational tools (e.g., Gaussian for TD-DFT) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
